1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol, commonly known as TFOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFOP is a chiral molecule that contains a trifluoromethyl group, an epoxide ring, and a hydroxyl group. TFOP has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Regio- and Diastereoselective Synthesis
A potent cholesteryl ester transfer protein (CETP) inhibitor was synthesized through a regio- and diastereoselective ring-opening process. This process involved the use of (S)-(−)-2-(trifluoromethyl)oxirane and achieved excellent chemical and optical purities without requiring rare earth metal salts or column chromatography for purification. The procedure highlights an environmentally friendly approach with high yields and purity levels, showcasing the compound's potential in medicinal chemistry and drug development (Li et al., 2010).
Stereocontrolled Access and Applications
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was synthesized with high enantiomeric purity using a lipase-mediated kinetic resolution. The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the utility of the compound in synthesizing other valuable chemical entities. This application is crucial for developing new materials and chemicals with specific properties (Shimizu, Sugiyama, & Fujisawa, 1996).
Alkylation and Electrophilic Reactions
The compound and its derivatives have been used in superacidic conditions to catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds via Friedel–Crafts-type alkylation. This research underscores the compound's role in facilitating complex chemical reactions that are foundational in organic synthesis and the production of various industrial chemicals (Molnár et al., 2003).
Spectroelectrochemical Properties
The study of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds revealed valuable insights into their electrochemical and spectroelectrochemical properties. This research has implications for the development of materials and devices in the fields of electronics and photonics, showcasing the compound's potential in advanced technological applications (Aktaş Kamiloğlu et al., 2018).
Hydrophobic Coatings and Polymer Synthesis
The compound has been utilized in the synthesis of branched oligosiloxanes for creating stable hydrophobic coatings on surfaces like glass and aluminum. This application is particularly relevant in materials science and engineering, where the development of hydrophobic surfaces can lead to advancements in various industries, including automotive, aerospace, and consumer electronics (Shkinev et al., 2021).
properties
IUPAC Name |
1,1,1-trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-11(16,12(13,14)15)8-2-4-9(5-3-8)17-6-10-7-18-10/h2-5,10,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXZELZTWRRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CO2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.